molecular formula C20H20Cl2N2O2 B7534846 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B7534846
M. Wt: 391.3 g/mol
InChI Key: FDOYLIONKVWWFS-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as BDDE, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. BDDE has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been used to study the role of the dopamine transporter in the brain. In pharmacology, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a drug target for the treatment of various neurological disorders, such as Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD). In medicinal chemistry, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide acts as a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to other psychostimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and reduced feeding behavior. These effects are consistent with the role of dopamine in the brain and suggest that 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide may have potential as a treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for the dopamine transporter, which makes it a valuable tool for studying the role of DAT in various scientific research fields. However, the use of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in lab experiments is limited by its potential toxicity and the lack of long-term safety data. Therefore, caution should be exercised when using 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in lab experiments, and appropriate safety measures should be taken to minimize the risk of adverse effects.

Future Directions

Despite the potential applications of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in various scientific research fields, there is still much to be learned about its mechanism of action and physiological effects. Future research should focus on elucidating the molecular mechanisms underlying the effects of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide on dopaminergic neurotransmission and exploring its potential as a therapeutic target for various neurological disorders. Additionally, more studies are needed to evaluate the safety and long-term effects of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, particularly in preclinical models and human subjects.

Synthesis Methods

The synthesis of 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves the reaction between 2-(2,4-dichlorophenyl)ethylamine and 1-benzylpyrrolidine-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography to obtain 1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide with high purity and yield.

properties

IUPAC Name

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c21-17-7-6-15(18(22)11-17)8-9-23-20(26)16-10-19(25)24(13-16)12-14-4-2-1-3-5-14/h1-7,11,16H,8-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYLIONKVWWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

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